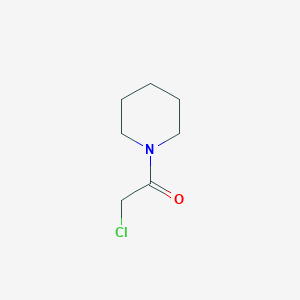

2-Chloro-1-piperidin-1-yl-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWLMOHUXYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278546 | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-60-4 | |

| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1440-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Chloro-1-piperidin-1-yl-ethanone (also known as 1-(Chloroacetyl)piperidine), a key chemical intermediate in organic synthesis.

Core Physicochemical Properties

This compound is a clear, pale yellow liquid at room temperature.[1] It is characterized by the following identifiers:

| Identifier | Value |

| CAS Number | 1440-60-4[2] |

| Molecular Formula | C₇H₁₂ClNO[2] |

| Molecular Weight | 161.63 g/mol [2] |

| IUPAC Name | 2-chloro-1-(piperidin-1-yl)ethanone[2] |

| Synonyms | 1-(Chloroacetyl)piperidine, N-Chloroacetylpiperidine[2] |

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Physical State | Clear pale yellow liquid | [1] |

| Boiling Point | 85 °C at 0.08 mmHg | [3] |

| Predicted Boiling Point | 270.3 °C at 760 mmHg | |

| Predicted LogP | 1.2 | [2] |

Synthesis of this compound

A general and high-yielding method for the synthesis of this compound involves the acylation of piperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

-

Piperidine

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C in an ice bath.

-

Chloroacetyl chloride (1.0 equivalent) is added dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 6 hours.

-

The reaction is then allowed to warm to room temperature and stirred for an additional 6 hours.

-

Upon completion, the reaction mixture is diluted with dichloromethane.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid. This method has been reported to yield the product in up to 99% purity.[3]

Spectral Data Analysis

Detailed experimental spectral data with full interpretation for this compound are not widely available in the public domain. The following sections provide an overview of the expected spectral features based on the compound's structure and data from related compounds.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the chloroacetyl group.

-

Piperidine Protons: The ten protons on the piperidine ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 3.6 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be expected to be deshielded and appear further downfield compared to the protons on carbons 3, 4, and 5. Due to the amide bond, the two protons on C2 and the two on C6 may not be equivalent, leading to more complex splitting patterns.

-

Chloroacetyl Protons: The two protons of the -CH₂Cl group are expected to appear as a sharp singlet further downfield, likely in the range of 4.0-4.5 ppm, due to the deshielding effects of the adjacent carbonyl group and the chlorine atom.

13C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the different carbon environments in the molecule.

-

Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

-

Piperidine Carbons: The carbons of the piperidine ring would appear in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) would be expected around 40-50 ppm, while the other carbons (C3, C4, and C5) would be found further upfield, likely between 20-30 ppm.

-

Chloroacetyl Carbon: The carbon of the -CH₂Cl group would be expected to appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

-

C-N Stretch: A moderate absorption band for the C-N stretch is expected around 1100-1300 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

-

C-Cl Stretch: A weak to moderate absorption for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in fragmentation patterns characteristic of N-acyl piperidines.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 161 and 163 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This could lead to the formation of the piperidinyl-carbonyl cation (m/z 112) or the chloroacetyl cation (m/z 77/79).

-

Fragmentation of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of ethylene (28 Da) or other small neutral molecules, resulting in a series of smaller fragment ions. A prominent peak at m/z 126 has been reported in the GC-MS data on PubChem, which could correspond to the loss of a chlorine radical followed by rearrangement.[4]

Safety and Handling

This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Chloro-1-piperidin-1-yl-ethanone (CAS: 1440-60-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-piperidin-1-yl-ethanone, a versatile chemical intermediate. This document collates available data on its chemical and physical properties, synthesis, safety, and potential applications based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound, also known as N-(Chloroacetyl)piperidine, is a clear, pale yellow liquid.[1] It is a reactive compound due to the presence of the α-chloro ketone functional group, making it a useful building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 1440-60-4 | [1][2] |

| Molecular Formula | C₇H₁₂ClNO | [1][2] |

| Molecular Weight | 161.63 g/mol | [2] |

| IUPAC Name | 2-chloro-1-(piperidin-1-yl)ethanone | [2] |

| Synonyms | N-(Chloroacetyl)piperidine, 1-(Chloroacetyl)piperidine | [2] |

| InChI | InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | [2] |

| InChIKey | NSWLMOHUXYULKL-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1CCN(CC1)C(=O)CCl | [2] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Appearance | Clear pale yellow liquid | [1] |

| Boiling Point | 85°C at 0.08 mmHg | |

| Storage Temperature | 2-8°C | |

| Topological Polar Surface Area | 20.3 Ų | [2] |

| Complexity | 121 | [2] |

| ¹H NMR | Data available in spectral databases | [2] |

| ¹³C NMR | Data available in spectral databases | |

| Mass Spectrometry | Data available in spectral databases | [2] |

| IR Spectroscopy | Data available in spectral databases |

Synthesis

The synthesis of this compound is typically achieved through the acylation of piperidine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

References

An In-depth Technical Guide to 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Chloro-1-piperidin-1-yl-ethanone, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.

Chemical Identity

IUPAC Name: 2-chloro-1-piperidin-1-ylethanone[1]

Alternative IUPAC Name: 1-(chloroacetyl)piperidine[2]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

1-(2-chloroacetyl)piperidine

-

1-(Chloroacetyl)piperidine[1]

-

2-chloro-1-(piperidin-1-yl)ethan-1-one

-

N-chloroacetylpiperidine[1]

-

Piperidine, 1-(chloroacetyl)-

-

NSC8198[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClNO | [1][3] |

| Molecular Weight | 161.63 g/mol | [1] |

| Appearance | Clear pale yellow liquid | [3] |

| Boiling Point | 85°C at 0.08 mmHg | [4] |

| Monoisotopic Mass | 161.0607417 Da | [1][3] |

| Topological Polar Surface Area | 20.3 Ų | [1][3] |

| Complexity | 121 | [1][3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the acylation of piperidine with chloroacetyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

A common method for the synthesis of this compound is as follows:

-

Reaction Setup: A solution of piperidine and a base, such as triethylamine, is prepared in a suitable aprotic solvent like dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.[4]

-

Cooling: The reaction mixture is cooled to 0°C using an ice bath to control the exothermic nature of the reaction.[4]

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the cooled solution of piperidine and triethylamine.[4] The temperature is maintained at 0°C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours to ensure the completion of the reaction.[4]

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with a saturated sodium bicarbonate solution and brine.[4]

-

Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid.[4]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[5] Its reactivity, stemming from the activated carbonyl group adjacent to the chlorine atom, makes it a valuable building block for creating more complex molecular architectures.[5]

Piperidine derivatives, synthesized using this intermediate, are known to be useful for various pharmaceutical applications, including as cardiotonic, neurotropic, and anti-inflammatory agents.[6]

Logical Relationship: Role as a Synthetic Intermediate

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as thieno[2,3-b]pyridine derivatives, which are investigated for their potential biological activities.[7]

Caption: Synthetic pathway from starting materials to biologically active molecules.

Experimental Workflow: General Synthesis

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1440-60-4 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 1440-60-4 [chemicalbook.com]

- 5. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]

- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2-Chloro-1-piperidin-1-yl-ethanone, a key intermediate in organic synthesis and pharmaceutical development.[1] The document outlines the core starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Route: Acylation of Piperidine

The most prevalent and straightforward method for the synthesis of this compound is the acylation of piperidine with chloroacetyl chloride.[2][3] This reaction involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the desired product. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.[2]

A general schematic of this reaction is presented below:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound and analogous compounds. This allows for a comparative analysis of different reaction conditions and their outcomes.

| Starting Material (Amine) | Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Methylpiperidine | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0°C to room temp., 6 h | 78 | [4] |

| 1-(2-fluorobenzyl)piperazine | Chloroacetyl chloride | 10% NaHCO₃ (aq) | Dichloromethane | 0°C to room temp., 30 min | 90 | [5] |

| Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine | Chloroacetyl chloride | Pyridine | Ethyl acetate | 3°C to room temp., 1.5 h | 94 | [6] |

| Piperidine | Chloroacetyl chloride | 10% Sodium hydroxide (aq) | Dichloromethane | Not specified (Schotten-Baumann) | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, based on established laboratory procedures.

Protocol 1: Synthesis of 1-(Chloroacetyl)-4-methylpiperidine[4]

This protocol details the synthesis of a substituted derivative, which can be adapted for the synthesis of the title compound by using piperidine instead of 4-methylpiperidine.

Materials:

-

4-Methylpiperidine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA)

-

Chloroacetyl chloride

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylpiperidine (10 g, 100 mmol) in anhydrous CH₂Cl₂ (100 ml), add triethylamine (2.5 eq, 35 ml) at 0°C under a nitrogen atmosphere.

-

Add chloroacetyl chloride (1.2 eq, 9.6 ml) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Dilute the solution with water (60 ml) and extract with ethyl acetate (3 x 100 ml).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Protocol 2: General Procedure for the Acylation of Amines[5]

This protocol provides a general method for the acylation of a piperazine derivative, which is applicable to piperidine.

Materials:

-

1-(2-fluorobenzyl)piperazine (or Piperidine)

-

Dichloromethane (CH₂Cl₂)

-

Chloroacetyl chloride

-

Cold Water

-

10% Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(2-fluorobenzyl)piperazine (5.90 mmol) in CH₂Cl₂ (20 ml).

-

In a separate flask, prepare a solution of chloroacetyl chloride (7.15 mmol) in CH₂Cl₂ (10 ml).

-

At 0°C, add the amine solution to the chloroacetyl chloride solution.

-

Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the mixture into cold water (50 ml) and basify with a 10% NaHCO₃ aqueous solution.

-

Separate the organic layer and dry it over Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the pure product.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

References

- 1. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]

- 2. 1-[Chloro(phenyl)acetyl]piperidine|CAS 18504-70-6 [benchchem.com]

- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 4. 1-(CHLOROACETYL)-4-METHYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

In-Depth Technical Guide to the Spectral Data of 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-1-piperidin-1-yl-ethanone. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectral analysis of this compound.

Core Spectral Data

The following sections present the available spectral data for this compound in a structured and easily comparable format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' (axial & equatorial) | 3.4 - 3.6 | Multiplet |

| H-3', H-4', H-5' (axial & equatorial) | 1.5 - 1.7 | Multiplet |

| H-2 | 4.1 - 4.3 | Singlet |

¹³C NMR (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 165 - 167 |

| -CH₂Cl | 42 - 44 |

| C-2', C-6' | 46 - 48 |

| C-3', C-5' | 25 - 27 |

| C-4' | 24 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2940 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (amide) |

| ~1440 | C-H bend (methylene) |

| ~1240 | C-N stretch |

| ~740 | C-Cl stretch |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound provides crucial information about its molecular weight and fragmentation pattern. Data from the NIST Mass Spectrometry Data Center is summarized below.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 161/163 | Low | [M]⁺ (Molecular Ion) |

| 126 | High | [M - Cl]⁺ |

| 84 | Moderate | [C₅H₁₀N]⁺ (Piperidine ring) |

| 42 | Moderate | [C₂H₂O]⁺ or [C₃H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, adaptable for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.

¹H and ¹³C NMR Acquisition:

-

The NMR spectrometer is typically a 400 MHz or higher field instrument.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

FTIR Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectral data is collected over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC vial.

GC-MS Analysis:

-

The GC is equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms or equivalent).

-

The oven temperature program typically starts at a low temperature (e.g., 50-70 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

-

Helium is commonly used as the carrier gas with a constant flow rate.

-

The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV.

-

The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Data analysis involves identifying the peak corresponding to this compound in the total ion chromatogram and examining its corresponding mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the spectral data for this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

In-Depth Technical Guide: Health and Safety Information for 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Chloro-1-piperidin-1-yl-ethanone (CAS RN: 1440-60-4). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a laboratory chemical with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol .[1] It is also known by its IUPAC name, 2-chloro-1-piperidin-1-ylethanone.[1] At ambient temperature, it exists as a liquid.[2]

| Property | Value | Source |

| Molecular Formula | C7H12ClNO | [1] |

| Molecular Weight | 161.63 g/mol | [1] |

| CAS Number | 1440-60-4 | [1] |

| Physical Form | Liquid | [2] |

| Purity | 97% | [2] |

Hazard Identification and Classification

Signal Word: Warning [2]

Pictogram:

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1][3] This classification falls under Acute Toxicity, Oral (Category 4).[3]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P317 | Get medical help.[1] |

| P330 | Rinse mouth.[1][3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

Experimental Protocols

Detailed methodologies for assessing the acute toxicity of chemical compounds are outlined in the OECD guidelines. Below are summaries of relevant protocols.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to identify a dose that causes evident toxicity but not mortality.

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the starting dose for the main study.

-

Main Study: A group of animals (typically 5 males and 5 females) is dosed at the selected starting dose.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The study identifies the dose level that produces clear signs of toxicity.

Caption: OECD Guideline 420 Workflow.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This sequential method uses a smaller number of animals to assign a chemical to a toxicity class.

Methodology:

-

Dosing: A group of three animals of a single sex is dosed at one of the defined starting doses (25, 200, or 2000 mg/kg).

-

Observation: Animals are observed for mortality.

-

Sequential Dosing: Depending on the number of mortalities, either the test is stopped, a higher or lower dose is used for the next group of three animals, or another group is dosed at the same level.

-

Classification: The substance is classified based on the mortality rates at different dose levels.

Caption: OECD Guideline 423 Workflow.

In Vitro Cytotoxicity Assay - MTT Assay

This colorimetric assay is a common method to assess the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.

Caption: MTT Cytotoxicity Assay Workflow.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is ambient.[2]

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS provided by the supplier for the most detailed and up-to-date information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-1-piperidin-1-yl-ethanone as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(chloroacetyl)piperidine, is a highly reactive α-chloro ketone that serves as a pivotal building block in the synthesis of a diverse range of pharmaceutical compounds. Its utility stems from the presence of two key reactive sites: an electrophilic carbonyl carbon and an adjacent carbon atom bearing a good leaving group (chloride). This arrangement facilitates facile nucleophilic substitution and condensation reactions, enabling the efficient incorporation of the piperidinyl-ethanone moiety into more complex molecular architectures. The piperidine ring itself is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on local anesthetics.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug development is in the synthesis of molecules containing a piperidinyl-ethanone or a related substructure. This building block is particularly valuable for the synthesis of local anesthetics and other central nervous system (CNS) active compounds. The piperidine moiety can influence the lipophilicity, basicity, and overall three-dimensional shape of a molecule, which are critical determinants of its biological activity.

One notable example of a pharmaceutical synthesized from this building block is the local anesthetic Propipocaine .

Synthesis of Propipocaine

Propipocaine is synthesized via a Williamson ether synthesis, where the sodium salt of a substituted phenol, in this case, 4-propylphenol, acts as a nucleophile, displacing the chloride from this compound.

Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Propipocaine and analogous reactions involving α-chloro ketones.

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) |

| This compound | 4-Propylphenol | Propipocaine | NaH, DMF, rt, 12h | ~85-95 (Estimated) |

| 2-Chloro-N-phenylacetamide | 2-Mercapto-4-phenyl-6-methylnicotinonitrile | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-phenylacetamide | TEA, Ethanol, reflux, 3h | 89 |

| 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) | 2-Hydroxyacetophenone | 1,1'-(Piperazine-1,4-diyl)bis(2-(2-acetylphenoxy)ethanone) | KOH, Ethanol/DMF, reflux, 10 min | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Propipocaine from this compound

This protocol describes a general procedure for the Williamson ether synthesis of Propipocaine.

Materials:

-

This compound

-

4-Propylphenol

-

Sodium hydride (NaH) or another suitable base (e.g., Potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., Acetonitrile)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-propylphenol (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure Propipocaine.

Signaling Pathway and Mechanism of Action

Pharmaceuticals derived from this compound, such as the local anesthetic Propipocaine, primarily act by blocking voltage-gated sodium channels in the neuronal membrane. This blockade inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.

Mechanism of Action of Local Anesthetics

Local anesthetics like Propipocaine exist in equilibrium between a charged (cationic) and uncharged (neutral) form. The uncharged form is more lipid-soluble and can readily cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation of an action potential. The result is a reversible blockade of nerve conduction and a temporary loss of sensation in the area of application.[2][3][4][5][6]

Mandatory Visualizations

Experimental Workflow for the Synthesis of Propipocaine

Caption: Workflow for the synthesis of Propipocaine.

Signaling Pathway: Mechanism of Action of Local Anesthetics

Caption: Local anesthetic action on sodium channels.

References

- 1. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-1-piperidin-1-yl-ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(chloroacetyl)piperidine, is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry.[1] Its structure incorporates a reactive α-chloro ketone moiety, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the foundation for its application as a key building block in the construction of a wide array of heterocyclic compounds. The piperidine ring, a common scaffold in many biologically active molecules, imparts specific physicochemical properties to the final products.[2]

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic systems, including thiazoles, imidazoles, and oxazoles, using this compound as the starting material.

Synthesis of 2-Amino-4-(piperidin-1-yl)thiazole Derivatives

Application Note: The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of α-haloketones, such as this compound, with a thiourea or thioamide derivative readily yields substituted thiazoles.[3][4] This pathway provides a straightforward route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[4] The reaction proceeds via an initial S-alkylation of the thiourea by the α-chloro ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-amino-4-(piperidin-1-carbonyl)thiazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Reagent: To this solution, add thiourea (0.76 g, 10 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (15 mL).

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 2-amino-4-(piperidin-1-carbonyl)thiazole.

Quantitative Data Summary

| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature | Typical Yield (%) |

| This compound | Thiourea | Ethanol | 4-6 | Reflux | 85-95% |

| This compound | N-phenylthiourea | Ethanol | 5-7 | Reflux | 80-90% |

| This compound | Thioacetamide | Acetone | 8-10 | Reflux | 70-80% |

Synthesis of 2,4-Disubstituted Imidazole Derivatives

Application Note: Imidazoles are another class of heterocyclic compounds with significant therapeutic applications.[5] this compound can serve as a precursor for imidazole synthesis through various methods, including the Radziszewski reaction or by reaction with amidines. A common approach involves the condensation of the α-chloro ketone with an amidine, where the amidine provides the N-C-N fragment required to form the imidazole ring. This reaction typically proceeds under basic conditions.

Experimental Protocol: Synthesis of 2-phenyl-4-(piperidin-1-carbonyl)-1H-imidazole

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.62 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 25 mL) as the solvent.

-

Reaction: Stir the suspension and heat to 100-110 °C for 8-12 hours. Monitor the reaction's progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired imidazole product.

Quantitative Data Summary

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| This compound | Benzamidine HCl | K₂CO₃ | DMF | 110 | 60-75% |

| This compound | Acetamidine HCl | NaOEt | Ethanol | Reflux | 55-70% |

Synthesis of 2,5-Disubstituted Oxazole Derivatives

Application Note: The Robinson-Gabriel synthesis allows for the formation of oxazoles from α-acylamino ketones. A variation of this approach involves the direct reaction of an α-halo ketone with a primary amide. This compound reacts with primary amides to first form an N-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the oxazole ring. Oxazoles are important structural motifs in various natural products and pharmaceuticals.[6]

Experimental Protocol: Synthesis of [5-(piperidin-1-carbonyl)oxazol-2-yl]phenylmethanone

-

Reaction Setup: In a 50 mL flask, suspend this compound (1.62 g, 10 mmol) and benzamide (1.21 g, 10 mmol) in acetonitrile (20 mL).

-

Reaction - Step 1 (Alkylation): Heat the mixture to reflux for 12-16 hours to form the α-acylamino ketone intermediate.

-

Reaction - Step 2 (Cyclization): Cool the mixture slightly and add concentrated sulfuric acid (1 mL) dropwise.

-

Reaction Completion: Heat the mixture again to reflux for an additional 2-4 hours until cyclization is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography.

Quantitative Data Summary

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| This compound | Benzamide | H₂SO₄ | Acetonitrile | Reflux | 50-65% |

| This compound | Acetamide | PPA* | Toluene | 110 | 45-60% |

*PPA: Polyphosphoric Acid

References

- 1. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation using 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The introduction of an alkyl substituent onto a primary or secondary amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and conformational flexibility, thereby influencing its biological activity and pharmacokinetic profile. One versatile reagent for this purpose is 2-Chloro-1-piperidin-1-yl-ethanone, an α-chloroacetamide derivative.

The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it highly susceptible to nucleophilic attack by amines. This reagent allows for the introduction of a piperidin-1-yl-acetyl moiety onto a variety of amine-containing scaffolds. The resulting N-substituted 2-(piperidin-1-yl)acetamides are of significant interest in medicinal chemistry, as the piperidine ring is a common motif in many centrally active drugs, and the acetamide linker provides a flexible and robust connection.

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, along with a summary of representative reaction conditions and a visual representation of the experimental workflow.

Reaction Mechanism

The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction is completed by the departure of the chloride ion as the leaving group, resulting in the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocols

Materials

-

This compound

-

Primary or secondary amine

-

Anhydrous base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone)

-

Sodium iodide (NaI) (optional, as a catalyst)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

General Procedure for N-Alkylation

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), anhydrous base (1.5-2.0 eq.), and an anhydrous polar aprotic solvent.

-

If the reaction is sluggish, a catalytic amount of sodium iodide (0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and homogenization.

-

-

Addition of Alkylating Agent:

-

Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the reaction solvent.

-

Add the solution of the alkylating agent dropwise to the stirred amine solution at room temperature.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.

-

Data Presentation

The following table summarizes representative reaction conditions and hypothetical yields for the N-alkylation of various amines with this compound. Note: These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | ACN | 80 | 6 | 85 |

| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 5 | 90 |

| 3 | Benzylamine | Et₃N | ACN | 60 | 8 | 82 |

| 4 | Morpholine | Na₂CO₃ | Acetone | 50 | 12 | 78 |

| 5 | Piperidine | K₂CO₃ | ACN | 60 | 6 | 88 |

Mandatory Visualization

Caption: N-Alkylation Reaction Mechanism.

Caption: Experimental Workflow for N-Alkylation.

Application Notes and Protocols for the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Chloro-1-piperidin-1-yl-ethanone with primary and secondary amines represents a fundamental and versatile method for the synthesis of a diverse range of N-substituted aminoacetamide derivatives. This synthetic route, a classical example of nucleophilic substitution, is of significant interest in medicinal chemistry and drug discovery. The resulting piperidine-containing scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals, owing to the favorable pharmacokinetic properties conferred by the piperidine moiety.

The general reaction involves the displacement of the chloride atom from the α-carbonyl position of this compound by an amine nucleophile. The reactivity of the amine, steric hindrance, and reaction conditions can be modulated to achieve a library of compounds with varied physicochemical and pharmacological profiles. These derivatives serve as crucial intermediates for the synthesis of more complex heterocyclic systems and are often screened for a wide array of biological activities.

This document provides detailed experimental protocols for this reaction, a summary of expected quantitative data, and a logical workflow for the synthesis and characterization of 2-amino-1-(piperidin-1-yl)ethanone derivatives.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-(substituted-amino)-1-(piperidin-1-yl)ethanone derivatives. The data is compiled from analogous reactions reported in the scientific literature and represents expected outcomes under optimized conditions.

| Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | 2-(Phenylamino)-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | Reflux | 6 | 85-95 |

| 4-Methylaniline | 2-((4-Methylphenyl)amino)-1-(piperidin-1-yl)ethanone | DMF | K₂CO₃ | 80 | 5 | 88-96 |

| 4-Chloroaniline | 2-((4-Chlorophenyl)amino)-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | Reflux | 7 | 82-93 |

| Benzylamine | 2-(Benzylamino)-1-(piperidin-1-yl)ethanone | DMF | NaH | RT | 12 | 75-85 |

| Morpholine | 2-Morpholino-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | 60 | 8 | 80-90 |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-1-(piperidin-1-yl)ethanone | THF | Et₃N | Reflux | 10 | 78-88 |

| Diethylamine | 2-(Diethylamino)-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | Reflux | 12 | 70-80 |

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Aromatic Amines

This protocol describes a general method for the N-alkylation of aromatic amines with this compound using potassium carbonate as the base.

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Amine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask, add the substituted aromatic amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(arylamino)-1-(piperidin-1-yl)ethanone derivative.

Protocol 2: General Procedure for the Reaction with Aliphatic Amines

This protocol outlines a general method for the N-alkylation of aliphatic amines with this compound.

Materials:

-

This compound (1.0 eq)

-

Aliphatic Amine (primary or secondary) (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if required)

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or THF.

-

Add the aliphatic amine (1.2 eq) to the solution.

-

Add the base (potassium carbonate or triethylamine, 2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

-

Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter the solid. If triethylamine was used, proceed to the next step.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or distillation to yield the desired 2-(alkylamino)-1-(piperidin-1-yl)ethanone derivative.

Mandatory Visualization

Caption: General workflow for the synthesis and characterization of 2-amino-1-(piperidin-1-yl)ethanone derivatives.

Caption: Hypothetical inhibition of a signaling pathway by a synthesized piperidine derivative.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Chloro-1-piperidin-1-yl-ethanone and its derivatives. These compounds are pivotal intermediates in the pharmaceutical industry, particularly in the development of antipsychotic drugs and other central nervous system (CNS) modulators.[1][2][3][4]

Application Notes

This compound and its substituted analogues are highly valuable building blocks in organic synthesis. Their reactivity, stemming from the electrophilic chloroacetyl group, allows for facile nucleophilic substitution, making them ideal precursors for constructing more complex molecules with therapeutic potential.[1]

Key Applications:

-

Pharmaceutical Intermediates: These derivatives are crucial in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably antipsychotics that target dopamine and serotonin receptors.[5][6][7]

-

CNS Drug Discovery: The piperidine moiety is a common scaffold in drugs targeting the central nervous system.[2][3] By modifying the piperidine ring and performing substitutions on the chloroacetyl group, libraries of compounds can be generated for screening and lead optimization.

-

Agrochemicals: The reactivity of these compounds also lends them to applications in the development of novel pesticides and herbicides.

Considerations for Large-Scale Synthesis:

Transitioning the synthesis of this compound derivatives from the laboratory to an industrial scale presents several challenges that must be carefully managed:

-

Thermal Management: The acylation reaction is often exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to difficulties in heat dissipation, potentially causing side reactions or posing a safety risk. A robust cooling system and controlled addition of reagents are critical.

-

Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential for consistent product quality and yield. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

-

Impurity Profile: Minor side products at the lab scale can become significant impurities in a large-scale batch. A thorough understanding of the reaction mechanism and potential side reactions is necessary to develop effective purification strategies.

-

Safety and Handling: Chloroacetyl chloride is a corrosive and lachrymatory substance. On an industrial scale, closed systems and appropriate personal protective equipment (PPE) are mandatory to ensure worker safety. The final products may also have toxicological properties that require careful handling.

-

Raw Material Sourcing and Quality: Consistent quality of starting materials, such as piperidine and chloroacetyl chloride, is crucial for reproducible large-scale production. Establishing reliable supply chains and stringent quality control for incoming materials is paramount.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and a representative derivative. These should be adapted and optimized based on the specific derivative and available equipment.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound via the acylation of piperidine with chloroacetyl chloride.

Materials:

-

Piperidine

-

Chloroacetyl chloride

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a clear pale yellow liquid.[8]

Protocol 2: Synthesis of a 2-Chloro-1-(substituted-piperidin-1-yl)-ethanone Derivative

This protocol outlines a general method for synthesizing derivatives with substituents on the piperidine ring.

Materials:

-

Substituted piperidine (e.g., 4-benzylpiperidine)

-

Chloroacetyl chloride

-

Inert solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Standard workup and purification reagents as in Protocol 1

Procedure:

-

Follow the general procedure outlined in Protocol 1, substituting the corresponding substituted piperidine for piperidine.

-

The reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized depending on the reactivity of the specific substituted piperidine.

-

Purification methods may also vary, with column chromatography being a common choice for solid or less volatile products.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound and some of its derivatives.

| Compound | Starting Materials | Solvent | Yield (%) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| This compound | Piperidine, Chloroacetyl chloride | Dichloromethane | ~90% | Clear pale yellow liquid | N/A | 107 (1.8 Torr) |

| 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone | 3-Methylpiperidine, Chloroacetyl chloride | Not specified | Not specified | Not specified | N/A | 107 (1.8 Torr) |

| 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-ethanone | 2,6-Dimethylpiperidine, Chloroacetyl chloride | Not specified | Not specified | Not specified | N/A | Not specified |

| 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone | 4-Benzylpiperidine, Chloroacetyl chloride | Not specified | Not specified | Not specified | N/A | Not specified |

Note: Yields and reaction conditions can vary significantly based on the scale and specific parameters of the synthesis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Signaling Pathways

Many antipsychotic drugs derived from this compound intermediates function as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the simplified signaling pathways affected by the antagonism of these receptors.

Dopamine D2 Receptor Antagonism

Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs, leading to a reduction in positive symptoms of schizophrenia.[9]

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is another important mechanism for many atypical antipsychotics, contributing to their efficacy against negative symptoms and reducing the likelihood of extrapyramidal side effects.[10][11][12][13]

References

- 1. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Pipamperone | C21H30FN3O2 | CID 4830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pipamperone - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin - Wikipedia [en.wikipedia.org]

- 13. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-1-piperidin-1-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compounds derived from the versatile starting material, 2-Chloro-1-piperidin-1-yl-ethanone. This document outlines synthetic protocols for creating new chemical entities and methods for assessing their potential therapeutic activities, with a focus on anticonvulsant and anticancer applications. The provided methodologies are based on established chemical reactions and biological assays for analogous compounds.

Synthesis of Novel Piperidinyl-Thiazole Derivatives

The Hantzsch thiazole synthesis offers a reliable method for constructing a thiazole ring, a common scaffold in many biologically active molecules. By reacting this compound with a suitable thioamide, novel 2-amino-4-(piperidin-1-yl)thiazole derivatives can be synthesized. These compounds are of interest for their potential as anticancer agents.

Experimental Protocol: Synthesis of 2-Amino-4-(piperidin-1-yl)acetyl-thiazole

This protocol details the synthesis of a novel thiazole derivative from this compound and thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol) in absolute ethanol (15 mL).

-

To this solution, add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-amino-4-(piperidin-1-yl)acetyl-thiazole.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 2-amino-4-(piperidin-1-yl)acetyl-thiazole.

Synthesis of Novel Piperidinyl-Acetamide Derivatives

The reactivity of the α-chloro group in this compound allows for nucleophilic substitution with various amines to generate a library of novel N-substituted-2-(piperidin-1-yl)acetamides. These compounds are of particular interest for their potential anticonvulsant properties.

Experimental Protocol: Synthesis of N-(Aryl)-2-(piperidin-1-yl)acetamide

This protocol provides a general method for the synthesis of N-aryl-2-(piperidin-1-yl)acetamides from this compound and a substituted aniline.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2-propanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and potassium carbonate (1.5 mmol) in DMF (10 mL).

-

To this stirring solution, add this compound (1.0 mmol) dissolved in DMF (5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.[2]

-

Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

-

Filter the solid, wash with copious amounts of water, and air dry.

-

Recrystallize the crude product from a suitable solvent such as 2-propanol to obtain the pure N-(Aryl)-2-(piperidin-1-yl)acetamide.

Logical Workflow for Synthesis

Caption: Synthetic workflow for N-(Aryl)-2-(piperidin-1-yl)acetamide.

Biological Activity Evaluation

Anticancer Activity

Novel piperidinyl-thiazole derivatives can be screened for their anticancer activity against various human cancer cell lines using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, providing an estimate of cell viability.

Table 1: Representative Anticancer Activity of Thiazole Derivatives

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 - 15.2 | [3] |

| Thiazole-naphthalene derivatives | A549 (Lung) | 0.97 - 21.4 | [3] |

| Thiazole-hydrazinoacetyl derivatives | A549 (Lung) | 0.452 | [4] |

| Thiazole-hydrazinoacetyl derivatives | MCF-7 (Breast) | Potent activity reported | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Anticonvulsant Activity

Newly synthesized N-substituted-2-(piperidin-1-yl)acetamide derivatives can be evaluated for their anticonvulsant properties in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Representative Anticonvulsant Activity of Acetamide Derivatives

| Compound Series | Seizure Model | ED₅₀ (mg/kg) | Reference |